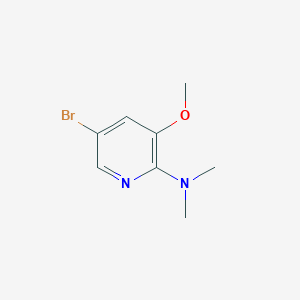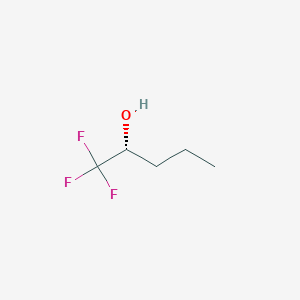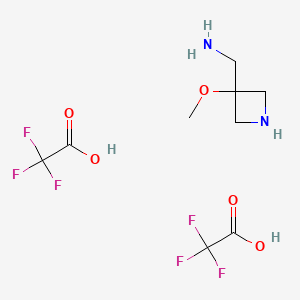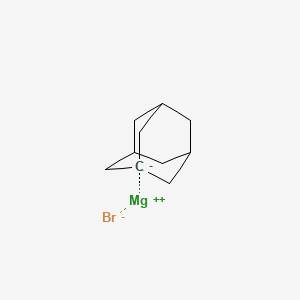![molecular formula C8H7ClF2S B6302511 4-[(Chlorodifluoromethyl)thio]toluene CAS No. 94169-13-8](/img/structure/B6302511.png)
4-[(Chlorodifluoromethyl)thio]toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Chlorodifluoromethyl)thio]toluene, also known as 4-CDMT, is a highly versatile compound with many potential applications in a variety of scientific fields. 4-CDMT is an organosulfur compound with a molecular formula of C7H6ClF2S, and it is a colorless solid that is insoluble in water but soluble in organic solvents. Due to its unique properties, 4-CDMT has been used in many scientific studies.
Wissenschaftliche Forschungsanwendungen
4-[(Chlorodifluoromethyl)thio]toluene has been used in a variety of scientific research applications. For example, it has been used as a precursor for the synthesis of other compounds, such as 4-chloro-2-fluoroaniline and 4-chloro-2-fluorobenzaldehyde. Additionally, this compound has been used as a reagent in the synthesis of polymers and as a catalyst in the synthesis of polycarbonates. It has also been used as a solvent in the extraction of organic compounds and as a starting material in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-[(Chlorodifluoromethyl)thio]toluene is not fully understood. However, it is thought to act as a Lewis acid, which can form complexes with Lewis bases. This allows it to act as a catalyst in certain reactions, and it can also act as a reagent in the synthesis of other compounds. Additionally, this compound can act as an electron donor in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to be non-toxic in acute and sub-acute toxicity tests, and it has also been shown to have no mutagenic or teratogenic effects. Additionally, this compound has been shown to have no significant effects on the reproductive system.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(Chlorodifluoromethyl)thio]toluene has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in many organic solvents. Additionally, it is non-toxic and has no significant effects on the reproductive system. However, this compound is insoluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-[(Chlorodifluoromethyl)thio]toluene. For example, further research could be done to better understand its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to explore the potential applications of this compound in the synthesis of other compounds and polymers. Finally, research could be done to investigate the use of this compound as a solvent for the extraction of organic compounds.
Synthesemethoden
4-[(Chlorodifluoromethyl)thio]toluene can be synthesized from toluene and chlorodifluoromethane (CHClF2) in a two-step process. In the first step, toluene is reacted with chlorodifluoromethane to produce 4-chlorodifluoromethyl toluene (this compound). This reaction occurs in the presence of a base, such as potassium carbonate, and is carried out at a temperature of 80-90°C. In the second step, the 4-chlorodifluoromethyl toluene is reacted with sulfur to form this compound. This reaction occurs in the presence of a catalyst, such as zinc chloride, and is carried out at a temperature of 80-90°C.
Eigenschaften
IUPAC Name |
1-[chloro(difluoro)methyl]sulfanyl-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2S/c1-6-2-4-7(5-3-6)12-8(9,10)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBPSFBAJVTAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[6-(Methoxycarbonyl)naphthalen-2-yl]boronic acid](/img/structure/B6302453.png)






![[(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride](/img/structure/B6302499.png)

